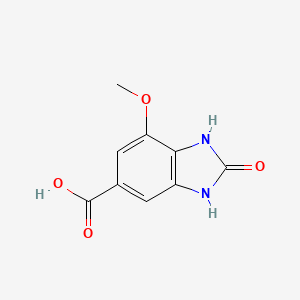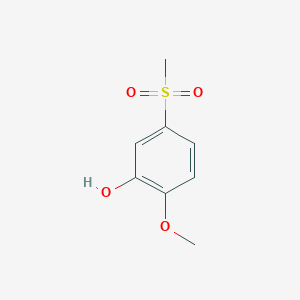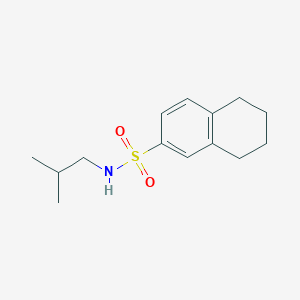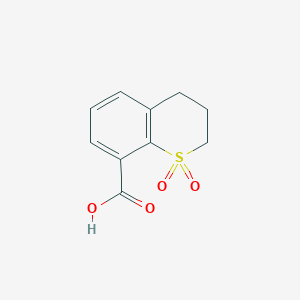
2-(3-Methyl-1-benzothiophen-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-1-benzothiophen-5-yl)acetic acid, also known as MBTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid involves the inhibition of the activity of cyclooxygenase-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to promote inflammation and pain. By inhibiting their production, 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(3-Methyl-1-benzothiophen-5-yl)acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have a good safety profile with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid is its potential therapeutic applications in the treatment of inflammatory diseases. However, the limitations of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid. One possible direction is to investigate the potential of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid in the treatment of cancer. It has been shown to have cytotoxic effects on cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate the potential of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid has been shown to have neuroprotective effects in animal studies, and further studies are needed to determine its efficacy in humans.
Conclusion:
In conclusion, 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid is a promising compound with potential therapeutic applications in the treatment of various inflammatory diseases. Its mechanism of action involves the inhibition of the activity of cyclooxygenase-2, which leads to a decrease in the production of prostaglandins. 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has a good safety profile. However, further studies are needed to determine its efficacy in vivo and its potential applications in the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid involves the reaction of 3-methyl-1-benzothiophene-5-carboxylic acid with chloroacetic acid in the presence of a suitable base. This reaction results in the formation of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid as a white crystalline solid. The purity of the compound can be enhanced through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-1-benzothiophen-5-yl)acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the synthesis of prostaglandins, which are known to promote inflammation and pain.
Eigenschaften
IUPAC Name |
2-(3-methyl-1-benzothiophen-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-6-14-10-3-2-8(4-9(7)10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMJWIYKZHAQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)







![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)




![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)